molecular formula C8H4ClNO2 B1359871 N-Chlorophthalimide CAS No. 3481-09-2

N-Chlorophthalimide

Cat. No.: B1359871
CAS No.: 3481-09-2
M. Wt: 181.57 g/mol
InChI Key: WDRFYIPWHMGQPN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Chlorophthalimide is a chemical compound that primarily targets organic molecules in various chemical reactions . It serves as a useful oxidizing reagent in direct titrimetric analyses .

Mode of Action

The mode of action of this compound involves its interaction with other molecules during chemical reactions. It can be synthesized by reacting phthalimide, t-butyl hypochlorite, water, and t-butyl alcohol . The resulting this compound then participates in various chemical reactions, including the synthesis of 2-amino-3-benzoyl-α-(methylthio)phenylacetamide .

Biochemical Pathways

This compound affects several biochemical pathways. It is employed in the synthesis of α-amino acetal, α-amino nitro compounds, vicinal diamine, α,β-unsaturated vicinal haloamino nitro compound . It may also be used as a chlorination reagent for the synthesis of 3-(methylthio)oxindoles . These reactions can lead to various downstream effects, depending on the specific pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, in the synthesis of 2-amino-3-benzoyl-α-(methylthio)phenylacetamide, this compound contributes to the formation of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactants, the pH of the solution, temperature, and pressure can all affect the reactions involving this compound .

Preparation Methods

Properties

IUPAC Name

2-chloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRFYIPWHMGQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188346
Record name N-Chlorophthalimide
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Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3481-09-2
Record name N-Chlorophthalimide
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Record name N-Chlorophthalimide
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Record name N-CHLOROPHTHALIMIDE
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Record name N-Chlorophthalimide
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Record name N-chlorophthalimide
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Synthesis routes and methods I

Procedure details

To 150 ml. of methylene chloride were added 7.35 g. (0.05 mole) of phthalimide, 21.5 ml. (5 equiv.) of 1,2-epoxybutane, and 0.061 g. (0.5 mmoles) of 4-dimethylaminopyridine. The mixture was cooled to 0° C. and saturated with chlorine. The resulting mixture was stirred for 20 hours at room temperature. A sample of the reaction mixture, analyzed by thin-layer chromatography (TLC), indicated that the reaction was not yet complete. The mixture was allowed to stir for an additional 24 hours, and the resulting clear yellow solution was evaporated to obtain crystalline N-chlorophthalimide. The product was vacuum dried to afford 7.7 g. (84.8%) of product. Analysis: (1) Percent Cl+ : Theory: 19.6; Found: 18.3. (2) Percent total chlorine: 18.1.
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Synthesis routes and methods II

Procedure details

To 150 ml. of methylene chloride were added 7.35 g. (0.05 mole) of phthalimide and 17.5 ml. (5 equiv.) of propylene oxide. The resulting mixture was cooled to 0° C., 0.13 g. (0.001 mole; 0.02 equiv.) of quinoline was added, and the mixture was saturated with chlorine. The phthalimide began to dissolve within 30 minutes, and after one hour it was nearly all dissolved. Analysis of the sample by TLC at 1.25 hours showed only a trace of starting material. The mixture was subjected to partial vacuum to remove excess chlorine, and a small amount of amylene was added. The resulting mixture then was evaporated to obtain crystalline N-chlorophthalimide. The product was filtered and vacuum dried overnight to give 8.2 g. (90.4%) of product. Analysis: (1) Percent Cl+ : Theory: 19.6; Found: 19.3. (2) Percent total chlorine: 19.1.
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Synthesis routes and methods III

Procedure details

To 150 ml. of dry methylene chloride were added 7.35 g. (0.05 mole) of phthalimide followed by 17.5 ml. (5 equiv.) of propylene oxide and 0.065 g. (0.5 mmoles) of diisopropylethylamine. The mixture was cooled to 0° C. and saturated with chlorine. The mixture was stirred for about 24 hours to provide approximately 50% conversion to N-chlorophthalimide.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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